1,3,3,7,9-pentamethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Overview
Description
1,3,3,7,9-pentamethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is a complex organic compound with a unique structure that includes multiple methyl groups and a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,7,9-pentamethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound under acidic or basic conditions, followed by methylation reactions to introduce the methyl groups at specific positions on the ring system .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance the efficiency of the reactions. For example, cobalt naphthenate can be used as a catalyst in the oxidation step to achieve higher yields . The process is optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,3,7,9-pentamethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce fully saturated ring systems.
Scientific Research Applications
1,3,3,7,9-pentamethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of fine chemicals and fragrances due to its distinctive odor profile.
Mechanism of Action
The mechanism by which 1,3,3,7,9-pentamethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,2,3,3-pentamethylindane: Shares a similar fused ring system but lacks the nitrogen atom present in 1,3,3,7,9-pentamethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one.
1,1,4,5,6-pentamethyl-2,3-dihydro-1H-indene: Another related compound with a similar methylation pattern but different ring structure.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of methyl groups and the presence of a nitrogen atom within the fused ring system
Properties
IUPAC Name |
4,7,10,12,12-pentamethyl-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-10-6-13-11(2)8-15(19)18-16(13)14(7-10)12(3)9-17(18,4)5/h6-8,12H,9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHBSGZTPNDXOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=O)C=C(C3=C2C1=CC(=C3)C)C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.